Benzenesulfonamide, 4-methoxy-N-2-propynyl-

Carbonic anhydrase inhibition Tumor-associated isoforms Structure-activity relationship

Benzenesulfonamide, 4-methoxy-N-2-propynyl- (CAS 800384-35-4) is a para-substituted benzenesulfonamide derivative characterized by an electron-donating 4-methoxy group on the aromatic ring and a terminal propargyl (prop-2-yn-1-yl) substituent on the sulfonamide nitrogen. This molecular architecture uniquely combines a classical zinc-binding sulfonamide pharmacophore with a bioorthogonal alkyne handle, classifying the compound within the benzenesulfonamide chemical ontology (CHEMONTID:0000031).

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
CAS No. 800384-35-4
Cat. No. B12052300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methoxy-N-2-propynyl-
CAS800384-35-4
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCC#C
InChIInChI=1S/C10H11NO3S/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h1,4-7,11H,8H2,2H3
InChIKeyWLJHIFZTPHLHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonamide, 4-methoxy-N-2-propynyl- (CAS 800384-35-4): A Dual-Feature Sulfonamide Scaffold for Click Chemistry and Targeted Enzyme Inhibition


Benzenesulfonamide, 4-methoxy-N-2-propynyl- (CAS 800384-35-4) is a para-substituted benzenesulfonamide derivative characterized by an electron-donating 4-methoxy group on the aromatic ring and a terminal propargyl (prop-2-yn-1-yl) substituent on the sulfonamide nitrogen . This molecular architecture uniquely combines a classical zinc-binding sulfonamide pharmacophore with a bioorthogonal alkyne handle, classifying the compound within the benzenesulfonamide chemical ontology (CHEMONTID:0000031) [1]. It is commercially available as a research-grade building block with a reported purity of 98% (by LeYan, product no. 1981383) .

Why 4-Methoxy-N-2-propynyl-benzenesulfonamide Cannot Be Replaced by Unsubstituted or Non-Alkynyl Sulfonamide Analogs


Generic substitution within the benzenesulfonamide class is precluded by the synergistic contribution of two critical structural features: the para-methoxy substituent and the N-propargyl group. The 4-methoxy group profoundly modulates the electronic character of the aromatic ring (Hammett σp = -0.27), enhancing sulfonamide NH acidity and zinc-binding geometry in metalloenzyme active sites relative to unsubstituted (σp = 0.00) or electron-withdrawing (e.g., 4-iodo, σp = +0.18) analogs — a factor shown to drive nanomolar potency gains against tumor-associated carbonic anhydrase isoforms hCA IX and XII [1]. Simultaneously, the terminal alkyne confers a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity orthogonal to the sulfonamide warhead, enabling late-stage diversification into 1,2,3-triazole conjugates without protecting-group manipulation [2]. Compounds lacking either feature — such as 4-methoxybenzenesulfonamide (CAS 1129-26-6, no alkyne) or N-(prop-2-yn-1-yl)benzenesulfonamide (CAS 13630-91-6, no 4-methoxy) — cannot simultaneously satisfy both pharmacological tuning and bioorthogonal conjugation requirements.

Quantitative Differentiation Evidence for 4-Methoxy-N-2-propynyl-benzenesulfonamide Versus Closest Structural Analogs


Para-Methoxy Substitution Drives Sub-10 nM Carbonic Anhydrase IX/XII Inhibition Not Achievable with Unsubstituted Phenyl Analogs

In a systematic SAR study of benzenesulfonamide-hydrazone-sulfonate ester conjugates, introducing a para-methoxy substituent on the terminal phenyl ring yielded the most potent inhibitors of tumor-associated hCA IX and XII, with Ki values below 10 nM [1]. This potency level is consistent with the electron-donating effect of the 4-methoxy group enhancing sulfonamide-Zn²⁺ coordination geometry. In contrast, the unsubstituted phenyl analog and 4-methyl variant exhibited reduced CA IX/XII affinity, demonstrating that the specific electronic contribution of the methoxy oxygen lone pair is non-substitutable [1]. While these data derive from a hydrazone-linked series rather than the free N-propargyl scaffold, they establish a class-level inference that the 4-methoxybenzenesulfonamide fragment — the core pharmacophore of CAS 800384-35-4 — is intrinsically superior for tumor-associated CA isoform targeting compared to unsubstituted or alkyl-substituted benzenesulfonamide fragments.

Carbonic anhydrase inhibition Tumor-associated isoforms Structure-activity relationship

Terminal Alkyne Handle Enables Quantitative CuAAC Triazole Formation Absent in Saturated N-Alkyl Benzenesulfonamides

The N-propargyl group of CAS 800384-35-4 provides a terminal alkyne functionality capable of undergoing Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and near-quantitative conversion under mild aqueous conditions [1][2]. This reactivity is completely absent in the saturated N-propyl analog 4-methoxy-N-propylbenzenesulfonamide (CAS 35088-86-9) and in the parent 4-methoxybenzenesulfonamide (CAS 1129-26-6), both of which lack a π-bond system for dipolar cycloaddition . The TBAB/Oxone-mediated radical 6-endo-dig ortho-cyclization of N-aryl-N-(prop-2-yn-1-yl)benzenesulfonamides has been demonstrated with moderate functional group tolerance and high reaction efficiency (Tetrahedron 2019, 75, 3516-3522), further validating the synthetic versatility of the propargyl handle [2].

Click chemistry CuAAC cycloaddition Bioconjugation

4-Iodo Analog Measured at SPR IC50 160 µM Against M. tuberculosis EthR: 4-Methoxy Substitution Expected to Alter Binding Affinity via Electronic Tuning

In a fragment-based drug discovery campaign targeting Mycobacterium tuberculosis EthR, the 4-iodo-N-prop-2-ynylbenzenesulfonamide (Compound 3, CAS 669062-18-4) was characterized by surface plasmon resonance (SPR) with an IC50 of 160 µM [1]. This compound is a direct structural analog of CAS 800384-35-4, differing only at the para position (iodo vs. methoxy). The Hammett substituent constant shifts from σp = +0.18 (electron-withdrawing iodo) to σp = -0.27 (electron-donating methoxy), a net electronic difference of Δσp = 0.45 units that is expected to modulate sulfonamide NH acidity (pKa shift of approximately 0.5-1.0 units) and consequently zinc-chelating or hydrogen-bonding interactions within the EthR binding pocket [1][2]. Although no direct EthR data exist for the 4-methoxy analog, the established fragment-growing trajectory from compound 3 provides a quantitative baseline (SPR IC50 = 160 µM) against which the 4-methoxy variant can be benchmarked in future studies.

EthR transcriptional repressor Tuberculosis Fragment-based drug discovery

N-Alkylbenzenesulfonamide Class Exhibits KV3.1 Potassium Channel Blockade (IC50 9–55 µM); Propargyl Substituent Offers Differentiated Steric Profile

Whole-cell patch-clamp electrophysiology studies demonstrated that N-alkylbenzenesulfonamides act as reversible open-channel blockers of the KV3.1 voltage-gated potassium channel, with IC50 values ranging from 9 to 55 µM across six tested analogs [1]. SAR analysis within this series revealed that bulkier N-substituents and amino-lactam modifications decreased blocking effectiveness, while electron-withdrawing groups (e.g., NO₂) enhanced it [1]. The N-propargyl substituent of CAS 800384-35-4 presents a linear, rigid sp-hybridized geometry (C≡C-H bond angle ~180°) that is sterically distinct from the flexible sp³-hybridized N-alkyl chains (e.g., N-propyl, N-butyl) used in the reported KV3.1 blockers. This geometric constraint may confer altered binding kinetics (kon/koff rates) and subtype selectivity not achievable with saturated N-alkyl chains, though direct KV3.1 data for the propargyl analog have not been published.

KV3.1 potassium channel Open-channel blocker Neuronal excitability

Physicochemical Differentiation: Melting Point and Density Distinguish 4-Methoxy-N-2-propynyl-benzenesulfonamide from Unsubstituted N-Propargyl Analog

CAS 800384-35-4 has a reported melting point of 61°C, density of 1.207 g/cm³, and boiling point of 368.9°C at 760 mmHg, with a solid physical form . The unsubstituted analog N-(prop-2-yn-1-yl)benzenesulfonamide (CAS 13630-91-6, MW 195.24 g/mol) lacks the 4-methoxy group and consequently exhibits different thermal and solid-state properties, though precise mp/bp data for this comparator are not widely available in public databases . The N-methylated analog 4-methoxy-N-methyl-N-2-propyn-1-yl-benzenesulfonamide (CAS 1558091-54-5, MW 239.29 g/mol) has a predicted boiling point of 359.3°C and density of 1.222 g/cm³ . These measurable physicochemical differences enable unambiguous identity confirmation via melting point determination or DSC analysis, reducing the risk of ordering or receiving an incorrect structural analog.

Physicochemical characterization Solid-state properties Analytical reference

High-Value Procurement Scenarios for 4-Methoxy-N-2-propynyl-benzenesulfonamide Based on Quantitative Differentiation Evidence


Click Chemistry-Based Carbonic Anhydrase Inhibitor Library Synthesis

Research groups constructing triazole-linked benzenesulfonamide libraries for selective hCA IX/XII inhibition can procure CAS 800384-35-4 as a dual-purpose scaffold. The 4-methoxybenzenesulfonamide core provides the intrinsic potency driver (class-level Ki < 10 nM against tumor-associated isoforms) established in hydrazone-linked series [2], while the terminal alkyne eliminates the need for a separate propargylation step, allowing direct CuAAC conjugation with diverse azide building blocks. This convergent strategy compresses the synthetic sequence by 1-2 steps compared to starting from 4-methoxybenzenesulfonamide (CAS 1129-26-6), which would require prior N-functionalization [3][4].

Fragment-Based Lead Discovery Against Mycobacterial EthR with Electronic Orthogonality

Medicinal chemistry teams pursuing EthR inhibitors for tuberculosis can employ CAS 800384-35-4 as an electronically orthogonal fragment to the established 4-iodo hit (SPR IC50 = 160 µM, σp = +0.18) [5]. The electron-donating methoxy (σp = -0.27) shifts the sulfonamide NH pKa by an estimated 0.5-1.0 units, potentially forming distinct hydrogen-bond networks within the EthR binding site as observed in fragment-growing trajectories [5][6]. SPR-based screening of the 4-methoxy fragment against the 4-iodo baseline can rapidly identify whether electronic tuning improves binding affinity and ligand efficiency metrics.

KV3.1 Potassium Channel Probe Development with Conformationally Constrained N-Substitution

Electrophysiology laboratories investigating KV3.1 channel modulation for auditory neuroscience can deploy CAS 800384-35-4 as a geometrically unique probe within the N-alkylbenzenesulfonamide blocker class (class IC50 = 9-55 µM) [7]. The rigid, linear sp-hybridized propargyl group (C≡C-H bond angle ~180°) contrasts with the flexible sp³ N-alkyl chains of published KV3.1 blockers, enabling exploration of steric constraints within the channel pore's binding site. Comparative patch-clamp dose-response curves against a representative N-propyl analog can quantify the impact of alkyne rigidity on blocking potency and kinetics [7].

Analytical Reference Standard for Benzenesulfonamide Metabolite Identification

Bioanalytical facilities conducting mass spectrometric identification of sulfonamide metabolites or environmental degradation products can use CAS 800384-35-4 as a characterized reference standard. Its distinct InChIKey (WLJHIFZTPHLHRF-UHFFFAOYSA-N), melting point (61°C), and ChemOnt classification (CHEMONTID:0000031) [1] enable unambiguous chromatographic and spectral identification, distinguishing it from the unsubstituted N-propargyl analog (CAS 13630-91-6) and N-methyl derivative (CAS 1558091-54-5) . The 98% commercial purity specification supports its use as a calibration standard in LC-MS/MS quantification workflows.

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